2-chloro-1-dibenzo[b,f][1,4]oxazepin-10(11H)-yl-1-ethanone
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Overview
Description
2-chloro-1-dibenzo[b,f][1,4]oxazepin-10(11H)-yl-1-ethanone is a chemical compound belonging to the dibenzo[b,f][1,4]oxazepine family
Mechanism of Action
Target of Action
Similar compounds, such as dibenzo[b,f][1,4]oxazepine (dbo) derivatives, have been found to possess an array of pharmacological activities . For instance, some DBO derivatives act as antagonists for multiple neurotransmitter receptor sites .
Mode of Action
It’s known that the compound is synthesized through a series of chemical reactions involving 2-aminophenols and alkynones . The hydroxy proton of the aminophenol plays a crucial role in the formation of an alkynylketimine intermediate that undergoes 7-endo-dig cyclization .
Biochemical Pathways
Similar compounds have been found to induce cell cycle arrest in the g2/m phase .
Result of Action
Similar compounds have been found to display potent cytotoxicity in both benign and metastatic breast cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-dibenzo[b,f][1,4]oxazepin-10(11H)-yl-1-ethanone typically involves cyclocondensation reactions. One common method includes the reaction of substituted 2-chlorobenzaldehydes with substituted 2-aminophenols under basic conditions, often facilitated by microwave irradiation . Another approach involves the use of copper catalysis for the C-N and C-O coupling of 2-halophenols and 2-(2-halophenyl)-1H-indoles .
Industrial Production Methods
Industrial production of this compound may employ scalable methods such as the Ugi four-component reaction followed by intramolecular O-arylation . These methods are advantageous due to their efficiency and the ability to produce the compound in high yields.
Chemical Reactions Analysis
Types of Reactions
2-chloro-1-dibenzo[b,f][1,4]oxazepin-10(11H)-yl-1-ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-chloro-1-dibenzo[b,f][1,4]oxazepin-10(11H)-yl-1-ethanone has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Amoxapine: 2-chloro-11-(1-piperazinyl)dibenzo[b,f][1,4]oxazepine.
Loxapine: Another dibenzo[b,f][1,4]oxazepine derivative with antipsychotic properties.
Uniqueness
2-chloro-1-dibenzo[b,f][1,4]oxazepin-10(11H)-yl-1-ethanone is unique due to its specific chemical structure, which imparts distinct pharmacological properties
Biological Activity
2-Chloro-1-dibenzo[b,f][1,4]oxazepin-10(11H)-yl-1-ethanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, characterization, and biological effects, including cytotoxicity, antibacterial activity, and potential therapeutic applications.
- Molecular Formula : C15H12ClNO2
- Molecular Weight : 273.714 g/mol
- CAS Number : 64125-27-5
Synthesis
The synthesis of this compound typically involves cyclocondensation reactions. A common method includes the reaction of substituted 2-chlorobenzaldehydes with substituted 2-aminophenols under basic conditions, often facilitated by microwave irradiation. The following table summarizes the synthetic routes and conditions:
Reaction Type | Reagents | Conditions |
---|---|---|
Cyclocondensation | 2-Chlorobenzaldehyde + 2-Aminophenol | Basic medium, microwave irradiation |
Oxidation | Potassium permanganate | Acidic medium |
Reduction | Lithium aluminum hydride | Anhydrous ether |
Cytotoxicity
Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. In a study evaluating the cytotoxicity of related compounds, some derivatives showed significant selectivity towards cancer cells over normal cells. For instance:
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | HeLa | 97.3 |
Compound B | U87 | 107.4 |
These findings suggest that structural modifications can enhance the cytotoxic properties of dibenzo derivatives.
Antibacterial Activity
The antibacterial activity of this compound has been evaluated against various bacterial strains. While initial studies indicated limited antibacterial properties at concentrations ranging from 12.5 to 100 µM, further research is warranted to explore its potential as an antibacterial agent.
Case Studies
A notable case study involved the evaluation of several dibenzo derivatives for their anti-tubercular and anti-inflammatory activities. The study employed methods such as the Lowenstein-Jensen medium method and carrageenan-induced paw edema method. While none of the compounds exhibited promising anti-inflammatory activity, some demonstrated inhibition against Mycobacterium tuberculosis.
Properties
IUPAC Name |
1-(6H-benzo[b][1,4]benzoxazepin-5-yl)-2-chloroethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO2/c16-9-15(18)17-10-11-5-1-3-7-13(11)19-14-8-4-2-6-12(14)17/h1-8H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUACEXFGDIRLTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2OC3=CC=CC=C3N1C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.